Cas no 1679357-80-2 (1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)

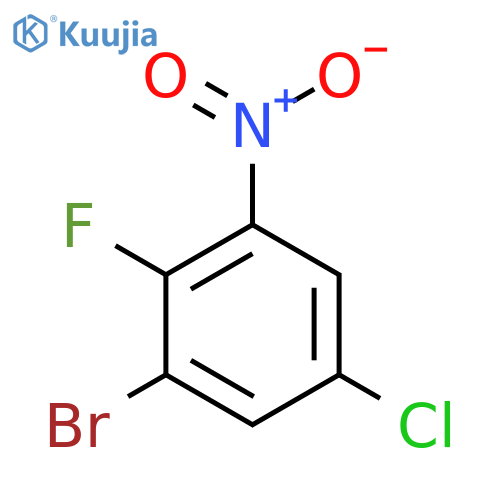

1679357-80-2 structure

商品名:1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

- 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE

- C90845

- BS-31214

- MFCD28143933

- CS-0146239

- DB-421517

- SCHEMBL20471887

- 1679357-80-2

-

- インチ: 1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H

- InChIKey: XJLAZXFXRUYJNM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1F)[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 252.89415g/mol

- どういたいしつりょう: 252.89415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 45.8

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017440-1g |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| TRC | B683153-100mg |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 100mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B683153-1g |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 1g |

$ 305.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1234825-100mg |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 95% | 100mg |

$90 | 2025-02-22 | |

| abcr | AB575249-5g |

3-Bromo-5-chloro-2-fluoronitrobenzene; . |

1679357-80-2 | 5g |

€714.50 | 2024-08-02 | ||

| A2B Chem LLC | AI38592-10g |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 95% | 10g |

$712.00 | 2024-04-20 | |

| abcr | AB575249-1g |

3-Bromo-5-chloro-2-fluoronitrobenzene; . |

1679357-80-2 | 1g |

€231.80 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1234825-1g |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 95% | 1g |

$170 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1234825-5g |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 95% | 5g |

$430 | 2025-02-26 | |

| Ambeed | A466225-250mg |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |

1679357-80-2 | 98% | 250mg |

$50.0 | 2025-03-03 |

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ping Tong Food Funct., 2020,11, 628-639

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1679357-80-2 (1-Bromo-5-chloro-2-fluoro-3-nitrobenzene) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1679357-80-2)1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

清らかである:99%

はかる:5g

価格 ($):412.0